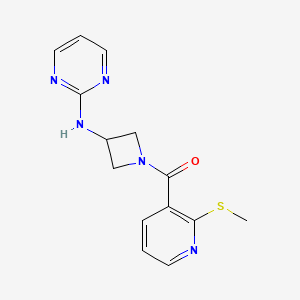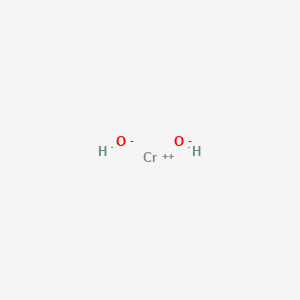
Chromium(2+);dihydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Chromium(2+);dihydroxide can be synthesized through several methods. One common approach involves the reduction of chromium(III) compounds. For instance, chromium(III) chloride can be reduced using zinc in an acidic medium to produce chromium(II) chloride, which can then be treated with a base to yield this compound .
Industrial Production Methods
Industrial production of this compound is less common due to its limited applications and the stability issues associated with chromium(II) compounds. when required, it can be produced using controlled reduction processes in specialized facilities.
化学反応の分析
Types of Reactions
Chromium(2+);dihydroxide undergoes several types of chemical reactions, including:
Oxidation: Chromium(II) compounds are prone to oxidation, converting to chromium(III) or chromium(VI) compounds.
Reduction: Although less common, this compound can be reduced further under specific conditions.
Substitution: Ligand exchange reactions can occur, where hydroxide ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as zinc or sodium borohydride can be used.
Substitution: Ligand exchange can be facilitated by using various acids or bases.
Major Products Formed
Oxidation: Chromium(III) hydroxide or chromium(VI) oxide.
Reduction: Chromium metal or lower oxidation state chromium compounds.
Substitution: Various chromium complexes depending on the ligands used.
科学的研究の応用
Chromium(2+);dihydroxide has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other chromium compounds and in studying redox reactions.
Biology: Research into its potential biological effects and interactions with biomolecules.
Medicine: Investigations into its potential therapeutic uses, although this is less common.
作用機序
The mechanism by which chromium(2+);dihydroxide exerts its effects involves its ability to participate in redox reactions. It can act as both an oxidizing and reducing agent, depending on the conditions. This dual capability makes it useful in various chemical processes. The molecular targets and pathways involved are primarily related to its redox activity and interaction with other chemical species .
類似化合物との比較
Chromium(2+);dihydroxide can be compared with other chromium compounds:
Chromium(III) hydroxide: More stable and commonly encountered in various applications.
Chromium(VI) oxide: A strong oxidizing agent with significant industrial use.
Chromium(II) chloride: Another chromium(II) compound with similar redox properties but different reactivity.
Similar Compounds
- Chromium(III) hydroxide (Cr(OH)₃)
- Chromium(VI) oxide (CrO₃)
- Chromium(II) chloride (CrCl₂)
This compound is unique due to its specific oxidation state and the resulting chemical properties, making it a compound of interest for specialized research and applications .
特性
CAS番号 |
12018-01-8; 12626-43-6 |
|---|---|
分子式 |
CrH2O2 |
分子量 |
86.01 |
IUPAC名 |
chromium(2+);dihydroxide |
InChI |
InChI=1S/Cr.2H2O/h;2*1H2/q+2;;/p-2 |
InChIキー |
JSIVCHPFSUMIIU-UHFFFAOYSA-L |
SMILES |
[OH-].[OH-].[Cr+2] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2964336.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2964337.png)
![6-(3-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/no-structure.png)
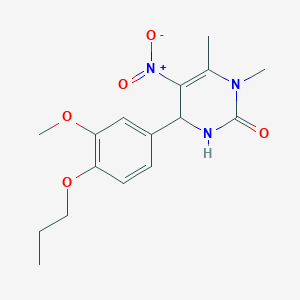
![4-[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl]benzaldehyde](/img/structure/B2964342.png)
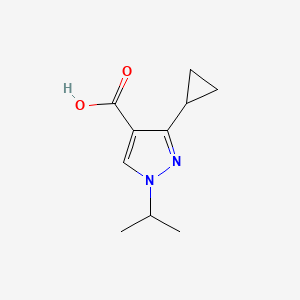

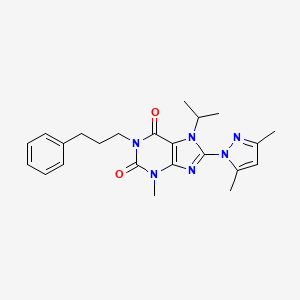
![1-(4-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B2964347.png)
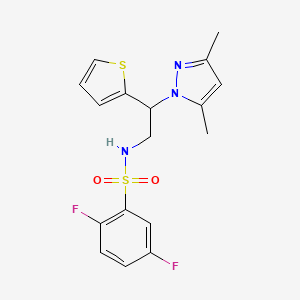

![(Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2964352.png)

